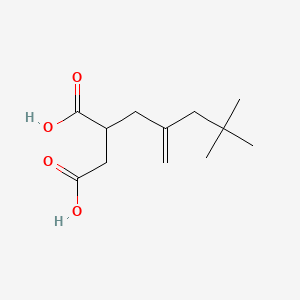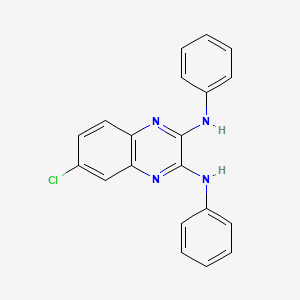
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate is a chemical compound with the molecular formula C16H26O6S4 and a molecular weight of 442.6 g/mol. It is known for its unique structure, which includes two 5-ethyl-1,3-dioxan-5-yl groups connected by a thioperoxydicarbonate linkage. This compound is used in various scientific and industrial applications due to its distinctive chemical properties.
準備方法
The synthesis of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves the reaction of 5-ethyl-1,3-dioxane with thioperoxydicarbonate precursors under controlled conditions. The reaction typically requires specific catalysts and solvents to ensure the desired product is obtained with high purity and yield. Industrial production methods may involve large-scale reactors and continuous flow processes to optimize efficiency and scalability.
化学反応の分析
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form sulfoxides or sulfones, depending on the reaction conditions and oxidizing agents used.
Reduction: Reduction reactions can convert the thioperoxydicarbonate linkage into thiol or disulfide groups.
Substitution: Nucleophilic substitution reactions can occur at the carbon atoms adjacent to the oxygen atoms in the dioxane rings.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and nucleophiles such as amines or thiols. The major products formed from these reactions depend on the specific conditions and reagents used.
科学的研究の応用
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate has a wide range of applications in scientific research, including:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound’s unique structure allows it to interact with biological molecules, making it useful in biochemical studies and drug development.
Industry: Used in the production of specialty chemicals, coatings, adhesives, and other materials.
作用機序
The mechanism of action of Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate involves its ability to form stable complexes with other molecules. The thioperoxydicarbonate linkage can interact with various molecular targets, including enzymes and receptors, through covalent or non-covalent interactions. These interactions can modulate the activity of the target molecules, leading to various biological effects.
類似化合物との比較
Bis((5-ethyl-1,3-dioxan-5-yl)methyl) thioperoxydicarbonate can be compared with similar compounds such as:
(5-Ethyl-1,3-dioxan-5-yl)methyl acrylate: This compound has a similar dioxane ring structure but differs in its functional groups and reactivity.
Bis(3-ethyl-5-methyl-4-maleimidophenyl)methane: Another compound with a similar molecular framework but different functional groups and applications.
The uniqueness of this compound lies in its thioperoxydicarbonate linkage, which imparts distinct chemical properties and reactivity compared to other similar compounds.
特性
CAS番号 |
53461-86-2 |
|---|---|
分子式 |
C16H26O6S4 |
分子量 |
442.6 g/mol |
IUPAC名 |
O-[(5-ethyl-1,3-dioxan-5-yl)methyl] [(5-ethyl-1,3-dioxan-5-yl)methoxycarbothioyldisulfanyl]methanethioate |
InChI |
InChI=1S/C16H26O6S4/c1-3-15(5-17-11-18-6-15)9-21-13(23)25-26-14(24)22-10-16(4-2)7-19-12-20-8-16/h3-12H2,1-2H3 |
InChIキー |
CIGCHYLTWDTUCB-UHFFFAOYSA-N |
正規SMILES |
CCC1(COCOC1)COC(=S)SSC(=S)OCC2(COCOC2)CC |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![7-[(Z)-3-chlorobut-2-enyl]-8-[(6-hydroxy-2,4-dioxo-1H-pyrimidin-5-yl)diazenyl]-1,3-dimethylpurine-2,6-dione](/img/structure/B13770819.png)
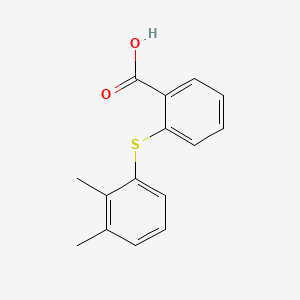
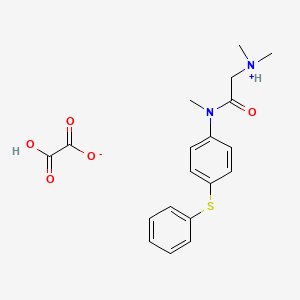

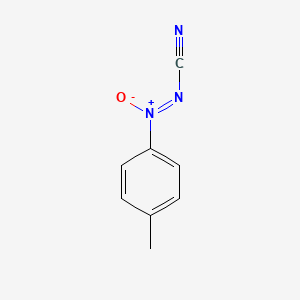

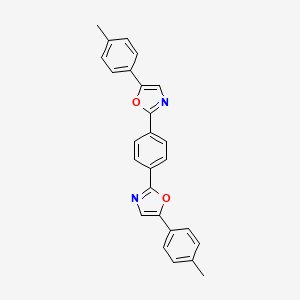
![[2-(dimethylcarbamoyloxy)-5-methylphenyl]-dimethylazanium;chloride](/img/structure/B13770864.png)

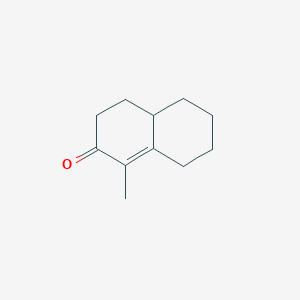
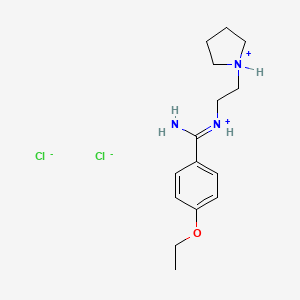
![Acetamide, N-[2-[(4,5-dicyano-1H-imidazol-2-yl)azo]-5-[ethyl(phenylmethyl)amino]phenyl]-](/img/structure/B13770888.png)
